molecular formula C12H9N5OS B2509969 N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide CAS No. 1207026-74-1

N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2509969
CAS No.: 1207026-74-1
M. Wt: 271.3
InChI Key: KQTVXXSELHAANU-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide: is a heterocyclic compound that features a tetrazole ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable component in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the thiophene ring. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring. This can be achieved using triethyl orthoformate and sodium azide under acidic conditions . The resulting tetrazole can then be coupled with a thiophene derivative through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino-tetrazole derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Chemistry: N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The tetrazole ring can mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor agonists/antagonists . It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In the materials science field, this compound is explored for its potential use in the development of organic semiconductors and other electronic materials .

Comparison with Similar Compounds

  • N-(4-(1H-tetrazol-1-yl)phenyl)isonicotinamide
  • N-(4-(1H-tetrazol-1-yl)phenyl)benzamide
  • N-(4-(1H-tetrazol-1-yl)phenyl)pyrazole

Uniqueness: N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is unique due to the presence of both the tetrazole and thiophene rings. This combination provides a distinct set of chemical and physical properties that can be leveraged in various applications. The thiophene ring, in particular, offers additional opportunities for functionalization and electronic properties that are not present in similar compounds .

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5OS/c18-12(9-5-6-19-7-9)14-10-1-3-11(4-2-10)17-8-13-15-16-17/h1-8H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTVXXSELHAANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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